(E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate
Description
Properties
IUPAC Name |
[(E)-(2-cyclohexylsulfanyl-5-nitrophenyl)methylideneamino] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c21-16-8-6-14(7-9-16)20(24)27-22-13-15-12-17(23(25)26)10-11-19(15)28-18-4-2-1-3-5-18/h6-13,18H,1-5H2/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLQERPUFVACNE-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NOC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate typically involves the condensation reaction between 2-(cyclohexylsulfanyl)-5-nitrobenzaldehyde and 4-chlorobenzoic acid hydrazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor and therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity or disrupt biological pathways. The presence of the nitro and chloro groups enhances its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares "(E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate" with analogs differing in substituents or core structures:
Key Observations:
- Electron-Withdrawing vs.
- Lipophilicity: The cyclohexylsulfanyl group increases lipophilicity, similar to analogs with bulky alkyl/aryl groups. This may influence membrane permeability in biological systems.
- Crystal Packing: Weak interactions (C–H···S/N) stabilize the target compound’s crystal lattice, analogous to the pyrazole derivative in . In contrast, sulfonamide-containing compounds (e.g., ) exhibit stronger hydrogen bonds, leading to higher melting points .
Crystallographic and Structural Analysis
- Target Compound: Expected to crystallize in a non-centrosymmetric space group (e.g., P2₁2₁2₁, as in ) due to stereochemical constraints. Unit cell parameters would likely differ from the pyrazole derivative (: a = 6.3859 Å, b = 19.1596 Å, c = 21.337 Å) due to distinct molecular dimensions.
- Dihedral Angles: The pyrazole derivative () exhibits dihedral angles of 59.9° (pyrazole vs. phenyl) and 19.8° (pyrazole vs. cyclohexylsulfanyl). The target compound’s planar nitro-phenyl and ester groups may reduce torsional flexibility, favoring smaller angles.
Pharmacological Implications (Inferred)
- Nitro Group: May act as a prodrug moiety, activated via nitroreductases in hypoxic environments (common in antimicrobial or antiparasitic agents).
- Chloro and Sulfanyl Groups: Chlorobenzoates are explored for anti-inflammatory activity, while sulfanyl groups enhance metabolic stability compared to thioethers .
Biological Activity
(E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate is a synthetic organic compound characterized by its unique structural features, including a cyclohexylsulfanyl group, a nitrophenyl moiety, and a chlorobenzoate. This compound belongs to a class of molecules known for their potential biological activities, particularly in medicinal chemistry. The presence of the nitro and chloro groups suggests possible applications in the development of pharmaceuticals, with implications for anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 418.9 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound is influenced by its structural components. Compounds with similar structures often exhibit significant pharmacological properties. The following sections explore specific biological activities and mechanisms of action associated with this compound.
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. The presence of the nitro group is often linked to increased activity against various bacterial strains. For instance, compounds with nitrophenyl moieties have been shown to inhibit bacterial growth effectively.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus |
| 4-Nitroaniline | Antimicrobial | Various Gram-positive and Gram-negative bacteria |
Anticancer Properties
Research into the anticancer potential of this compound suggests that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to interact with cellular targets can disrupt signaling pathways critical for cancer cell survival.
Mechanism of Action:
- Apoptosis Induction: The compound may activate caspases leading to programmed cell death.
- Cell Cycle Arrest: It might interfere with cell cycle regulators, halting proliferation.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound through in vitro assays.
-
Study on Antimicrobial Activity:
- Objective: To assess the antimicrobial efficacy against common pathogens.
- Method: Disk diffusion method was employed.
- Results: Showed significant inhibition zones against E. coli and S. aureus, indicating strong antibacterial properties.
-
Study on Anticancer Effects:
- Objective: To evaluate the cytotoxicity on human cancer cell lines.
- Method: MTT assay was used to measure cell viability.
- Results: The compound demonstrated dose-dependent cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate?
- Methodological Answer : A multi-step synthesis can be designed starting with the nitration of 2-cyclohexylsulfanylbenzoic acid, followed by activation of the carboxylic acid group using thionyl chloride (SOCl₂) in benzene under reflux (4–6 hours, with catalytic dimethylformamide). Subsequent condensation with 4-chloroaniline derivatives under Schlenk conditions (dry solvent, inert atmosphere) yields the imine intermediate. Final esterification with 4-chlorobenzoyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C ensures minimal side-product formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the pure (E)-isomer .
Q. How can the stereochemical configuration (E vs. Z isomer) of the compound be confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous determination of the (E)-configuration. Single-crystal analysis resolves the spatial arrangement of the methylideneamino group relative to the nitro substituent. If crystallography is unavailable, nuclear Overhauser effect (NOE) NMR spectroscopy can differentiate isomers: the (E)-isomer shows no NOE correlation between the imine proton and the adjacent cyclohexylsulfanyl group. Additionally, UV-Vis spectroscopy may reveal distinct λmax shifts due to conjugation differences .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to identify aromatic protons (δ 7.8–8.2 ppm for nitro-substituted phenyl) and the imine proton (δ ~8.5 ppm).
- FT-IR : Confirm the ester carbonyl (C=O, ~1720 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion [M+H]⁺ and fragmentation patterns.
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% theoretical values .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. inactivity) be resolved?
- Methodological Answer : Contradictions often arise from assay-specific variables. To address this:
- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay, 48-hour incubation).
- Evaluate Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
- Control Structural Analogs : Compare with derivatives lacking the nitro or cyclohexylsulfanyl group to identify pharmacophoric elements.
- Replicate Under Varied Conditions : Test at pH 7.4 and 6.5 (simulating tumor microenvironments) to assess pH-dependent activity .
Q. What computational strategies predict the compound’s reactivity and binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes). Parameterize the force field to account for the nitro group’s partial charges.
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the imine bond under physiological conditions .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize derivatives with (a) halogens (Br, F) replacing the nitro group, (b) alternative sulfanyl groups (e.g., phenylsulfanyl), and (c) ester modifications (e.g., methyl instead of 4-chlorobenzoate).
- Biological Profiling : Test each derivative against a panel of enzymes (e.g., cytochrome P450 isoforms) or cancer cell lines.
- QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and Hammett constants (σ) with activity data .
Q. What challenges arise in resolving crystallographic data for this compound?
- Methodological Answer : The compound’s flexible cyclohexylsulfanyl group and nitro-phenyl moiety may lead to disorder in crystal lattices. Mitigation strategies include:
- Crystallization Optimization : Use slow vapor diffusion (e.g., dichloromethane/pentane) at 4°C to grow high-quality crystals.
- Low-Temperature Data Collection : Collect X-ray data at 100 K to reduce thermal motion artifacts.
- Twinned Refinement : Apply SHELXL’s TWIN/BASF commands if multiple domains are detected .
Intermediate Research Questions
Q. What purification techniques are most effective for isolating the (E)-isomer?
- Methodological Answer : After synthesis, employ a two-step purification:
- Flash Chromatography : Use a hexane/ethyl acetate (7:3) mobile phase to remove unreacted starting materials.
- Recrystallization : Dissolve the crude product in hot ethanol, cool to −20°C, and filter to isolate crystals with >95% (E)-isomer purity. Monitor by HPLC (C18 column, acetonitrile/water 65:35) .
Q. How does the nitro group influence the compound’s electronic properties?
- Methodological Answer : The nitro group’s strong electron-withdrawing effect polarizes the aromatic ring, quantified via:
- Hammett Constants : σpara = +1.27 for −NO₂, which increases the imine’s electrophilicity.
- Cyclic Voltammetry : Measure reduction potentials to assess nitro→amine conversion kinetics in biological media.
- Computational NBO Analysis : Visualize charge distribution using Gaussian09 with B3LYP/6-311++G(d,p) basis set .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
